molecular formula C62H89N12O15P B13776376 3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid

3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid

Cat. No.: B13776376
M. Wt: 1273.4 g/mol
InChI Key: YPAQLJQXLQMRFT-PCSMNQRKSA-N
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Description

3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core corrin ring structure, followed by the sequential addition of various functional groups. Key reagents used in the synthesis include amino acids, phosphates, and benzimidazole derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate specific reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with stringent quality control measures in place to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Vitamin B12: Shares a similar corrin ring structure but differs in its functional groups and biological activity.

    Cobalamin Derivatives: Various derivatives of cobalamin have similar structures but distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research.

Properties

Molecular Formula

C62H89N12O15P

Molecular Weight

1273.4 g/mol

IUPAC Name

3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid

InChI

InChI=1S/C62H89N12O15P/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56/h20-21,23,28,31,34-37,41,52-53,56-57,70,75,84H,12-19,22,24-27H2,1-11H3,(H2,63,76)(H2,64,77)(H2,65,78)(H2,66,79)(H2,67,80)(H,68,81)(H,82,83)(H,85,86)/b38-23?,50-32?,55-33-

InChI Key

YPAQLJQXLQMRFT-PCSMNQRKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O

Origin of Product

United States

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